4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core substituted with a methoxybenzoyl group and a phenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like reflux or catalysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A related compound used in similar synthetic applications.
6-Phenylpyridazin-3(2H)-one: The core structure without the methoxybenzoyl substitution.
Uniqueness
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is unique due to the presence of both methoxybenzoyl and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Property | Value |
---|---|
CAS Number | 121137-72-2 |
Molecular Formula | C19H16N2O3 |
Molecular Weight | 320.34 g/mol |
IUPAC Name | 4-(2-methoxybenzoyl)-6-phenylpyridazin-3-one |
InChI Key | GJPIIYMJSOOMOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and receptors that are involved in cancer cell proliferation and survival. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cell signaling pathways related to cancer progression .
- Antioxidant Activity : It has demonstrated potential antioxidant properties, which can mitigate oxidative stress in cells, thereby reducing the risk of cancer development .
- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
- Study on A-549 and MCF7 Cell Lines : In vitro testing revealed that this compound exhibited significant antiproliferative activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary findings suggest:
- Broad-Spectrum Activity : The compound demonstrated activity against a range of bacterial strains, indicating its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds. Below is a summary table comparing key properties and activities.
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant (IC50 ~0.04 µmol/mL) | Moderate | PDE inhibition, apoptosis induction |
4-Methoxybenzoyl chloride | Moderate | Low | Enzyme inhibition |
4-Acetylbenzonitrile | Low | High | Antioxidant activity |
Case Studies
- Case Study on Cancer Cell Lines : A study published in PubMed examined the effects of various pyridazinone derivatives, including this compound, on cancer cell lines. The findings indicated strong antiproliferative effects particularly against A-549 and MCF7 cells, suggesting its potential utility in developing new cancer therapies .
- Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further investigation into its application as an antimicrobial agent .
Properties
CAS No. |
832712-08-0 |
---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
5-(2-methoxybenzoyl)-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H14N2O3/c1-23-16-10-6-5-9-13(16)17(21)14-11-15(19-20-18(14)22)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22) |
InChI Key |
SJIJPLABLPWUEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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